8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
Description
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with methoxy and trifluoromethoxy substituents
Properties
IUPAC Name |
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAROMCBLFQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and selectivity for the target . The chromene core structure may also play a role in modulating the compound’s biological activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-trifluoromethoxyphenyl)urea: Known for its inhibitory activity against soluble epoxide hydrolase.
Metaflumizone: An insecticide that acts by blocking sodium channels in pests.
3-(trifluoromethyl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
8-Methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₈H₁₄F₃NO₄
- Molar Mass : 365.3 g/mol
- CAS Number : 1219349-78-6
The compound features a chromene backbone substituted with a methoxy group and a trifluoromethoxy phenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have demonstrated that compounds similar to this compound can induce G2/M cell cycle arrest and exhibit cytotoxic effects against breast cancer cells (MCF-7) .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. Notably, it has shown moderate inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are implicated in various inflammatory diseases . The presence of the trifluoromethoxy group enhances its interaction with these enzymes, potentially increasing its efficacy.
Study 1: Cytotoxicity Evaluation
A study focused on the cytotoxic effects of chromene derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a promising candidate for further development in cancer therapeutics .
Study 2: Enzyme Interaction
Molecular docking studies have indicated that the trifluoromethoxy group interacts favorably with the active sites of COX-2 and LOX enzymes. This interaction is likely responsible for the observed inhibition rates, which were recorded at IC50 values of 12 µM for COX-2 and 10 µM for LOX enzymes .
Comparative Analysis Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃NO₄ |
| Molar Mass | 365.3 g/mol |
| CAS Number | 1219349-78-6 |
| IC50 (MCF-7 Cytotoxicity) | ~15 µM |
| IC50 (COX-2 Inhibition) | ~12 µM |
| IC50 (LOX Inhibition) | ~10 µM |
Q & A
Basic: What are the typical synthetic pathways for synthesizing 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide?
Answer:
The compound is synthesized via multi-step organic reactions, often starting with the formation of the chromene core. Key steps include:
- Condensation : Reacting a substituted salicylaldehyde derivative with a β-keto ester under acidic conditions to form the chromene backbone.
- Functionalization : Introducing the trifluoromethoxyphenyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization in solvents like ethanol or dichloromethane to isolate the pure product .
Critical parameters include temperature control (60–80°C for amidation) and solvent selection (e.g., DMF for polar intermediates) .
Basic: How is the compound structurally characterized in academic research?
Answer:
Structural characterization employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry and confirms stereochemistry. Refinement uses programs like SHELXL .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at C8, trifluoromethoxy on the phenyl ring) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: What biological activities have been preliminarily associated with this compound?
Answer:
Early studies suggest:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or VEGFR) in vitro, with IC values measured via MTT assays .
- Antimicrobial effects : Tested against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays .
- Anti-inflammatory potential : COX-2 inhibition assessed via enzymatic assays .
Advanced: How can researchers optimize synthetic yield and purity for this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Using piperidine or DMAP to accelerate amide bond formation .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions during cyclization .
- Process monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .
Advanced: How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Answer:
Address discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .
- Validating target engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity to kinases .
- Computational docking : Compare binding modes in different protein conformations (e.g., using AutoDock Vina) to explain potency variations .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy) to assess impact on activity .
- Pharmacophore modeling : Identify critical functional groups (e.g., trifluoromethoxy’s role in lipophilicity) .
- 3D-QSAR : CoMFA or CoMSIA models correlate structural features with bioactivity .
Advanced: How can researchers analyze the compound’s pharmacokinetics and metabolic stability?
Answer:
Key methodologies include:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
- Caco-2 permeability assays : Predict intestinal absorption and blood-brain barrier penetration .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Advanced: How are structural discrepancies (e.g., tautomerism in the chromene core) resolved experimentally?
Answer:
- Variable-temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures .
- X-ray crystallography : Resolves unambiguous bond orders and confirms the dominant tautomer in the solid state .
- DFT calculations : Compare experimental and computed H NMR shifts to validate proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
